REACTION_CXSMILES
|
C([Li])CCC.[B:6](OC(C)C)([O:11]C(C)C)[O:7]C(C)C.C(=O)=O.CC(C)=O.[F:26][C:27]1[CH:32]=[CH:31][C:30]([CH:33]=[CH2:34])=[CH:29][N:28]=1.Cl>C1COCC1.FC1C=CC(C=C)=CN=1>[F:26][C:27]1[C:32]([B:6]([OH:11])[OH:7])=[CH:31][C:30]([CH:33]=[CH2:34])=[CH:29][N:28]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.19 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=C(C=C1)C=C
|
Name
|
|
Quantity
|
25.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
64.8 mg
|
Type
|
catalyst
|
Smiles
|
FC1=NC=C(C=C1)C=C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at −78° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction flask was cooled in a dry ice/acetone bath
|
Type
|
CUSTOM
|
Details
|
was removed after 80 minutes)
|
Duration
|
80 min
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature for 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
ADDITION
|
Details
|
The aqueous phase was treated with 5N HCl
|
Type
|
EXTRACTION
|
Details
|
Then, the aqueous phase was extracted with 10:1 DCM/MeOH
|
Type
|
WASH
|
Details
|
was washed with THF
|
Type
|
DISSOLUTION
|
Details
|
The 2-fluoro-5-vinylpyridine was dissolved in THF (120 mL)
|
Type
|
TEMPERATURE
|
Details
|
the reaction flask was cooled in a dry ice/acetone bath under nitrogen
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at −78° C. for 50 minutes
|
Duration
|
50 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature (after 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
the dry ice/acetone bath was removed)
|
Type
|
ADDITION
|
Details
|
Almost 5 hours after the addition of triisopropyl borate
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with water (125 ml)
|
Type
|
STIRRING
|
Details
|
The biphasic solution was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The organic phase extracted one time with saturated sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted two times with 1 N NaOH (60 mL
|
Type
|
EXTRACTION
|
Details
|
These aqueous extractions
|
Type
|
ADDITION
|
Details
|
treated with concentrated HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with 10:1 DCM/MeOH
|
Type
|
EXTRACTION
|
Details
|
so they were discarded, along with these second aqueous extractions
|
Type
|
CUSTOM
|
Details
|
The original aqueous phase (from the initial phase separation
|
Type
|
CUSTOM
|
Details
|
after quenching
|
Type
|
CUSTOM
|
Details
|
the reaction with water)
|
Type
|
EXTRACTION
|
Details
|
This aqueous phase was extracted with 10:1 DCM/MeOH
|
Type
|
CUSTOM
|
Details
|
These organic extracts were combined with the organic extracts from the first reaction
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum at room temperature
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=C(C=C1B(O)O)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 882 mg | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 639.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |